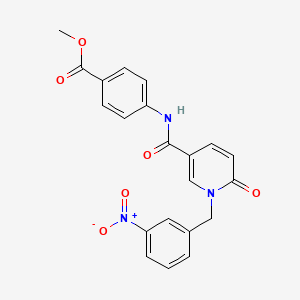
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol is a complex organic compound with a molecular formula of C23H22Cl2N2O This compound is characterized by the presence of a carbazole moiety substituted with dichloro groups and a propanol chain linked to a p-tolylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The subsequent steps involve the attachment of the propanol chain and the p-tolylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .
類似化合物との比較
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol: Similar structure with a methoxy group instead of a p-tolyl group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol: Contains additional methoxy groups on the phenyl ring.
1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-diphenyl-pyrazol-1-yl)-propan-2-ol: Features a pyrazolyl group instead of a p-tolyl group.
Uniqueness
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZEAFLCBSEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)

![Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815210.png)

![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)
![4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide](/img/structure/B2815213.png)


![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)



